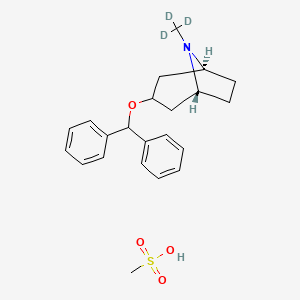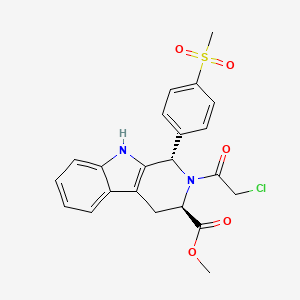
Ac-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Exatecan involves the acetylation of Exatecan. The principal rationale for synthesizing Exatecan was to exploit the physicochemical features of camptothecins to yield an increased therapeutic advantage compared to currently available camptothecin analogs such as topotecan and irinotecan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized and utilized in antibody-drug conjugate formulations, which are produced on a large scale for clinical and research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ac-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA topoisomerase I inhibition.
Biology: Employed in cell biology studies to investigate the effects of DNA topoisomerase I inhibition on cell proliferation and apoptosis.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of antibody-drug conjugates for clinical and research purposes.
Wirkmechanismus
Ac-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. The inhibition of DNA topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Topotecan: Another DNA topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A camptothecin analog used in the treatment of colorectal cancer.
SN-38: The active metabolite of irinotecan with potent DNA topoisomerase I inhibitory activity.
Uniqueness of Ac-Exatecan
This compound is unique due to its enhanced therapeutic indices, higher stability, and improved intratumoral pharmacodynamic response compared to other DNA topoisomerase I inhibitors. It has shown superior efficacy in overcoming resistance in various cancer models, making it a valuable compound in cancer research and therapy .
Eigenschaften
Molekularformel |
C26H24FN3O5 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1 |
InChI-Schlüssel |
SRCUCWPOTBGIQM-QYBDOPJKSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)











